For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of DI-87 in Cancer Cells
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to DI-87 (also known as TRE-515), a novel, orally active, and selective inhibitor of deoxycytidine kinase (dCK). DI-87 represents a promising therapeutic agent for cancers reliant on the nucleoside salvage pathway for DNA synthesis and replication.
Core Mechanism of Action
Deoxyribonucleotide triphosphates (dNTPs) are the fundamental building blocks for DNA replication and repair, processes essential for tumor proliferation.[1][2][3] Cancer cells acquire these necessary metabolites through two primary pathways: the de novo synthesis pathway, which builds nucleotides from simpler molecules like glucose and amino acids, and the nucleoside salvage pathway, which recycles preformed nucleosides from the cellular environment.[1][3][4] While many normal proliferating cells depend on the de novo pathway, certain cancer cells upregulate the salvage pathway to sustain rapid growth, making it an attractive target for anticancer therapy.[1][4]
Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the nucleoside salvage pathway. It catalyzes the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP), a critical precursor for the synthesis of both deoxycytidine triphosphate (dCTP) and thymidine (B127349) triphosphate (dTTP).[1][3]
DI-87 exerts its anticancer effect by directly binding to and inhibiting dCK.[5] This inhibition blocks the phosphorylation of deoxycytidine, leading to a depletion of the dNTP pool required for DNA synthesis. The ultimate consequence is an arrest of the cell cycle, particularly in the S phase, and an inhibition of tumor growth.[5] The active enantiomer is (R)-DI-87, which is significantly more potent than its (S)-isomer.[1][2][3][4][6]
Quantitative Data Summary
The efficacy and pharmacological properties of DI-87 have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of DI-87
| Parameter | Value | Cell Line | Comments |
| EC50 | 10.2 nM | CCRF-CEM | Effective concentration to rescue cells from gemcitabine-induced cytotoxicity.[1][2][3][6][7][8] |
| IC50 ((R)-DI-87) | 3.15 ± 1.2 nM | CCRF-CEM | Concentration for 50% inhibition of dCK activity by the active enantiomer.[1][2][3][4][6][8] |
| IC50 ((S)-DI-87) | 468 ± 2.1 nM | CCRF-CEM | The (S)-enantiomer is substantially less active.[1][2][3][4][6] |
Table 2: In Vivo Pharmacokinetics of DI-87 in NSG Mice
| Parameter | Value | Tissue | Dosing |
| Time to Peak Concentration (Tmax) | 1 - 3 hours | Plasma | Oral administration.[2][3][6][7] |
| Time to Peak Concentration (Tmax) | 3 - 9 hours | Tumor | Oral administration; demonstrates sustained tumor exposure.[2][7] |
| Plasma Half-life (t½) | 4 hours | Plasma | Oral administration.[1][3][6] |
Table 3: In Vivo Pharmacodynamics of DI-87 in NSG Mice
| Dose (Oral) | Duration of Full dCK Inhibition | Time to Full Recovery | Comments |
| 25 mg/kg | ~27 hours | 36 hours | Demonstrates sustained target engagement.[1][2][3][6][7] |
| 10 mg/kg | ~12 hours | >12 hours | Recovery begins at the 12-hour time point.[2][6] |
| 5 mg/kg | Minimal | Rapid | Minimal effective inhibition at this dose.[2][6] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of DI-87.
dCK Uptake Assay (In Vitro)
This assay measures the ability of DI-87 to inhibit dCK activity directly within cancer cells by quantifying the uptake and phosphorylation of a radiolabeled dCK substrate.
Methodology:
-
Cell Seeding: CCRF-CEM (CEM) T-cell acute lymphoblastic leukemia cells are seeded at a density of 50,000 cells/well in 96-well plates.[2][7]
-
Treatment: Varying concentrations of DI-87 are added to the wells simultaneously with 0.25 µCi of ³H-deoxycytidine (³H-dC).[2][7]
-
Incubation: The plates are incubated for 1 hour at 37°C to allow for cellular uptake and phosphorylation of ³H-dC.[2][7]
-
Washing: Cells are washed four times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated ³H-dC.[2][7]
-
Measurement: The amount of incorporated radioactivity (phosphorylated ³H-dC trapped within the cells) is measured using a scintillation counter.[2][7]
-
Analysis: Data are analyzed to determine the IC50 value, representing the concentration of DI-87 required to inhibit 50% of dCK activity.
Cell Proliferation Assay
This assay is used to confirm the on-target effect of DI-87 by demonstrating its ability to rescue cells from the cytotoxic effects of a dCK-dependent prodrug, gemcitabine (B846).
Methodology:
-
Cell Seeding: CEM cells are plated at 1,000 cells/well in 384-well opaque plates.[2][7]
-
Treatment: Cells are treated with a fixed concentration of gemcitabine (e.g., 10 nM) in the presence of increasing concentrations of DI-87 (e.g., 2 nM to 10 µM).[2][7]
-
Viability Measurement: CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[2][7]
-
Reading: Luminescence is measured using a microplate reader.[2][7]
-
Analysis: The results are used to calculate the EC50 value of DI-87 for rescuing cells from gemcitabine.
Tumor Growth Inhibition Study (In Vivo)
This protocol evaluates the efficacy of DI-87, typically in combination with thymidine, in a mouse xenograft model.
Methodology:
-
Tumor Implantation: 2 x 10⁶ CEM cells are implanted into 8-12 week-old male NSG mice.[7]
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 50 mm³.[2]
-
Treatment Initiation: Mice are randomized into treatment groups. DI-87 is administered orally (e.g., 10 mg/kg QD or 25 mg/kg BID), and thymidine (2 g/kg) is administered intraperitoneally (BID).[2][9]
-
Treatment Duration: Treatment continues for a period of 16-18 days.[2][6]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Analysis: Tumor growth curves are plotted for each treatment group to assess the efficacy of the combination therapy. Near complete growth inhibition is observed with the 25 mg/kg BID dose of DI-87 combined with thymidine.[7][9]
Combination Therapy Rationale
The use of DI-87 in combination with high-dose thymidine is a key therapeutic strategy. By inhibiting dCK, DI-87 blocks the primary route for deoxycytidine phosphorylation. This creates a dependency on the de novo pathway for dCTP synthesis. However, high levels of thymidine triphosphate (dTTP), derived from the exogenous thymidine, can cause feedback inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo pathway. This dual blockade of both the salvage and de novo pathways effectively starves the cancer cells of the necessary dCTP for DNA replication, leading to potent tumor growth inhibition.
Conclusion
DI-87 is a potent and selective inhibitor of deoxycytidine kinase, a critical enzyme in the nucleoside salvage pathway. By disrupting the supply of nucleotides necessary for DNA replication, DI-87 effectively halts the proliferation of dCK-dependent cancer cells. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models, particularly when used in a rationally designed combination therapy with thymidine, establish DI-87 as a promising candidate for further clinical development in oncology.[1][2][3][7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DI-87 is an Orally Active and Selective Deoxycytidine Kinase (dCK) Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. (S)-DI-87 | dCK(deoxycytidine kinase)inhibitor | Oral | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. DI-87 (TRE-515) | dCK inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
